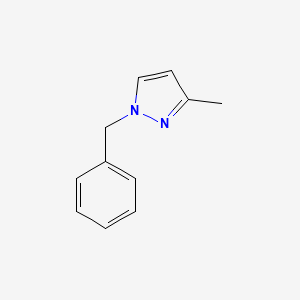

1-Benzyl-3-methyl-pyrazole

Overview

Description

1-Benzyl-3-methyl-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-methyl-pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazine with a suitable 1,3-dicarbonyl compound. For instance, the reaction between benzylhydrazine and 3-methyl-2-butanone under acidic conditions can yield this compound . Another method involves the palladium-catalyzed coupling of terminal alkynes with hydrazines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-methyl-pyrazole undergoes various chemical reactions, including:

Reduction: Reduction reactions using agents like sodium borohydride can convert this compound into its reduced forms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride under anhydrous conditions.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

1-Benzyl-3-methyl-pyrazole serves as an important intermediate in the synthesis of more complex organic molecules and heterocyclic compounds. Its structure allows for various modifications, making it a versatile building block in organic chemistry. For instance, it can be utilized to synthesize substituted pyrazoles and other derivatives that exhibit unique properties.

Synthesis Processes

The synthesis of this compound typically involves several steps, including the reaction of phenylhydrazine with acetoacetic ester under controlled conditions. The following table summarizes the synthesis process:

| Step | Description | Conditions |

|---|---|---|

| 1 | Adjust pH of phenylhydrazine solution | pH 5.0 - 6.5 |

| 2 | Add acetoacetic ester dropwise | Temperature: 40-90°C; Duration: 1-6 hours |

| 3 | Distillation of methanol and pH adjustment | Temperature: 60-80°C; Duration: 1-3 hours |

| 4 | Crystallization of the crude product | Recrystallization in methanol |

This process yields high purity and good yield of the final product, making it suitable for industrial applications .

Pharmacological Potential

Recent studies have highlighted the potential of this compound derivatives as pharmacologically active compounds. For example, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have shown submicromolar antiproliferative activity against cancer cells, specifically targeting the mTORC1 pathway. These findings suggest that pyrazole derivatives could serve as new classes of anticancer agents .

Mechanism of Action

The mechanism through which these compounds exert their effects includes modulation of autophagy and inhibition of cellular signaling pathways associated with cancer proliferation. The ability to selectively target cancer cells while sparing normal cells represents a significant advancement in cancer therapy .

Industrial Applications

Specialty Chemicals

In addition to its role in pharmaceuticals, this compound is used in the production of specialty chemicals that possess specific properties required in various industrial applications. These include its use as a precursor for dyes, agrochemicals, and other fine chemicals.

Case Studies

Case Study 1: Anticancer Activity

A study investigating the antiproliferative effects of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated that these compounds not only inhibited cell growth but also altered autophagic flux under nutrient-deficient conditions. This highlights their potential as selective anticancer agents that exploit the metabolic vulnerabilities of tumor cells .

Case Study 2: Synthesis Efficiency

Research on the synthesis processes for pyrazole derivatives has shown that utilizing benzotriazole as a protective group enhances yields significantly while allowing for regioselective functionalization at various positions on the pyrazole ring. This method has been recognized for its efficiency and versatility in generating diverse pyrazole derivatives .

Mechanism of Action

The mechanism of action of 1-Benzyl-3-methyl-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The compound’s structure allows it to interact with various biological molecules, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

1-Phenyl-3-methyl-pyrazole: Similar structure but with a phenyl group instead of a benzyl group.

3,5-Dimethylpyrazole: Lacks the benzyl group, making it less bulky and potentially less active in certain reactions.

1-Benzyl-5-methyl-pyrazole: Similar but with the methyl group at a different position on the pyrazole ring.

Uniqueness: 1-Benzyl-3-methyl-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both benzyl and methyl groups enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets .

Biological Activity

1-Benzyl-3-methyl-pyrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its pyrazole ring, which is known for its ability to interact with various biological targets. The synthesis of this compound typically involves the reaction of hydrazine derivatives with carbonyl compounds, leading to the formation of the pyrazole scaffold. Recent studies have optimized synthetic routes to enhance yield and purity, allowing for more extensive biological testing.

Biological Activities

This compound exhibits several notable biological activities:

- Anticancer Activity : Research indicates that pyrazole derivatives, including this compound, demonstrate significant antiproliferative effects against various cancer cell lines. For instance, studies have shown IC50 values in the low micromolar range against MDA-MB-231 breast cancer cells, suggesting potent anticancer properties .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory potential. It acts on multiple pathways involved in inflammation, potentially inhibiting cytokine release and modulating immune responses .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent .

The mechanisms underlying the biological activities of this compound are complex and involve multiple molecular targets:

- Cell Cycle Regulation : The compound has been shown to interfere with cell cycle progression in cancer cells, leading to apoptosis. This effect is often mediated through the modulation of cyclin-dependent kinases (CDKs) and other cell cycle regulators .

- Enzyme Inhibition : this compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or cancer cell proliferation. This inhibition can lead to decreased levels of inflammatory mediators or reduced tumor growth .

Case Studies and Research Findings

Several case studies highlight the efficacy and potential applications of this compound:

- Anticancer Studies : A study evaluated the compound's effects on various cancer cell lines, including HeLa and A549. Results indicated a significant reduction in cell viability with IC50 values as low as 0.069 mM for certain derivatives .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, including this compound. The study found that these compounds could effectively reduce inflammation markers in vitro .

- Antimicrobial Testing : In preliminary assessments, this compound exhibited activity against Gram-positive bacteria, suggesting potential as a new antimicrobial agent .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Q & A

Q. What are the common synthetic routes for preparing 1-Benzyl-3-methyl-pyrazole, and how can regioselectivity be controlled?

Level: Basic

Methodological Answer:

A widely used method involves cyclization of diarylhydrazones with vicinal diols (e.g., ethylene glycol) in the presence of FeCl₃ and tert-butyl hydroperoxide (TBHP) as catalysts. This approach ensures regioselectivity by favoring 1,3-substitution due to the electron-donating effects of the benzyl group and steric factors . Optimization of reaction time (6–12 hours) and temperature (60–80°C) improves yields (typically 65–80%). Characterization via ¹H NMR and IR confirms regiochemical outcomes.

Q. How is the molecular structure of this compound validated experimentally?

Level: Basic

Methodological Answer:

X-ray crystallography is the gold standard for structural confirmation. For example, derivatives of 1-benzyl-pyrazole analogs have been resolved using single-crystal diffraction to determine bond angles, torsion angles, and packing arrangements . Complementary techniques include ¹³C NMR for carbon-environment analysis and high-resolution mass spectrometry (HRMS) to verify molecular weight.

Q. What advanced catalytic strategies enable functionalization of this compound at inert C–H bonds?

Level: Advanced

Methodological Answer:

Rhodium-catalyzed C–H functionalization is effective for introducing substituents (e.g., indole or pyridyl groups) at the pyrazole core. Key parameters include ligand selection (e.g., phosphine ligands) and solvent optimization (e.g., DMF at 100°C). Yields range from 50–75%, with regioselectivity controlled by steric and electronic directing groups .

Q. How can researchers evaluate the pharmacological potential of this compound derivatives?

Level: Advanced

Methodological Answer:

In vitro assays for anti-inflammatory, antimicrobial, or anticancer activity are standard. For example, COX-2 inhibition assays (IC₅₀ values) or cytotoxicity screening against cancer cell lines (e.g., MCF-7) using MTT protocols. Structure-activity relationship (SAR) studies often involve systematic substitution at the benzyl or methyl groups to optimize potency .

Q. How should contradictory data in biological activity studies be addressed?

Level: Advanced

Methodological Answer:

Discrepancies in IC₅₀ values or efficacy may arise from assay variability (e.g., cell line differences) or compound purity. Mitigation strategies include:

- Replicating experiments across independent labs.

- Validating purity via HPLC (>95%) and elemental analysis.

- Comparative docking studies to assess binding mode consistency .

Q. What strategies enhance the bioactivity of this compound derivatives?

Level: Advanced

Methodological Answer:

Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 4-position improves metabolic stability. Hybridization with thiosemicarbazones or indole moieties enhances anticancer activity by modulating apoptosis pathways. Computational modeling (e.g., molecular dynamics) guides rational design .

Q. What analytical methods are critical for purity assessment of this compound?

Level: Basic

Methodological Answer:

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. GC-MS is preferred for volatile derivatives. Quantitative ¹H NMR using internal standards (e.g., 1,3,5-trimethoxybenzene) ensures accurate purity measurements .

Q. How does storage condition affect the stability of this compound?

Level: Advanced

Methodological Answer:

Degradation studies under accelerated conditions (40°C/75% RH for 4 weeks) reveal sensitivity to light and humidity. Optimal storage involves amber vials under nitrogen at –20°C. LC-MS monitors degradation products, such as oxidized pyrazole rings .

Q. What mechanistic insights exist for cyclization reactions of pyrazole precursors?

Level: Advanced

Methodological Answer:

DFT calculations show that FeCl₃ lowers the activation energy for hydrazone-diol cyclization by stabilizing the transition state via Lewis acid coordination. TBHP acts as an oxidant, facilitating dehydrogenation to form the aromatic pyrazole ring .

Q. How is structure-activity relationship (SAR) analysis conducted for pyrazole derivatives?

Level: Advanced

Methodological Answer:

Systematic substitution at the 1-, 3-, and 4-positions, followed by bioactivity screening, identifies critical pharmacophores. For example, 3-methyl groups enhance lipophilicity, while benzyl substituents improve blood-brain barrier penetration. 3D-QSAR models (e.g., CoMFA) correlate steric/electronic properties with activity .

Properties

IUPAC Name |

1-benzyl-3-methylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-10-7-8-13(12-10)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFUAZMMGWCSYPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.